![molecular formula C25H31ClNO3+ B12815874 [(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the azoniabicyclo[3.2.1]octane core is particularly notable, as it is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride typically involves multiple steps:
-
Formation of the Azoniabicyclo[3.2.1]octane Core: : This step often starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Methods such as the desymmetrization of achiral tropinone derivatives or direct stereochemical control during the formation of the bicyclic structure are commonly employed .
-
Spirocyclic Formation: : The spirocyclic structure is introduced through a reaction that connects the azoniabicyclo[3.2.1]octane core to an azolidin-1-ium ring. This step requires precise control of reaction conditions to ensure the correct stereochemistry.
-
Esterification: : The final step involves the esterification of the hydroxyl group with 2-hydroxy-2,2-diphenylacetic acid, followed by the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as crystallization and chromatography.
Propiedades
Fórmula molecular |
C25H31ClNO3+ |
|---|---|
Peso molecular |
429.0 g/mol |
Nombre IUPAC |
[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/t21-,22+,23?; |
Clave InChI |
RVCSYOQWLPPAOA-DHWZJIOFSA-N |
SMILES isomérico |
C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.Cl |
SMILES canónico |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


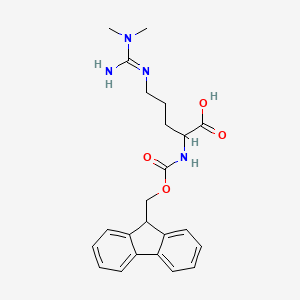
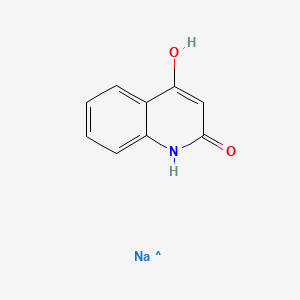
![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)
![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)
![Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)

![7-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B12815847.png)


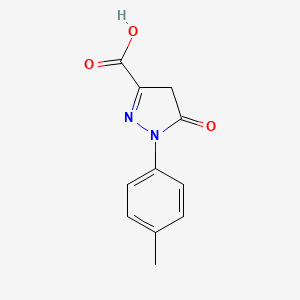
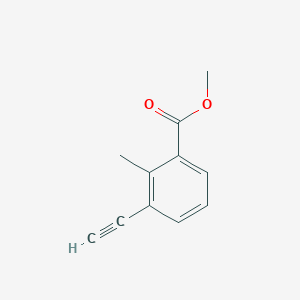
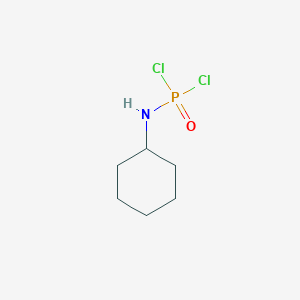
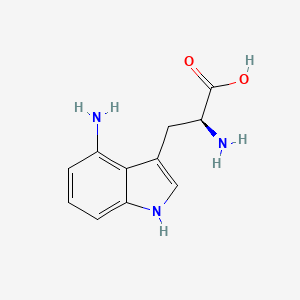
![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)
